3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one
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Overview
Description
3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one is a complex organic compound with a phosphorus atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phosphorus-containing moiety. One common approach is the reaction of a suitable phosphorus precursor with an appropriate organic compound under controlled conditions. The reaction conditions, such as temperature, pressure, and choice of solvent, are crucial to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states of phosphorus.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield phosphorus oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying phosphorus-containing compounds and their reactivity.
Biology
In biological research, this compound might be used to investigate the role of phosphorus in biological systems or as a tool in molecular biology experiments.
Medicine
Potential medical applications could include the development of new drugs or therapeutic agents that target specific biological pathways involving phosphorus.
Industry
In industry, this compound could be used in the production of materials, such as flame retardants or other phosphorus-based chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-(4-Chlorophenyl)propionic acid
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
2,5-Dimethylphenol
Uniqueness
What sets 3-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one apart from these compounds is its specific combination of functional groups and the presence of both a nitro group and a phosphorus atom, which can lead to unique reactivity and applications.
Properties
IUPAC Name |
(E)-3-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-4-(3-nitrophenyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NO6P/c1-11(17)14(23(20)21-9-15(2,3)10-22-23)8-12-5-4-6-13(7-12)16(18)19/h4-8H,9-10H2,1-3H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECHLASJBPFHE-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])P2(=O)OCC(CO2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/P2(=O)OCC(CO2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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